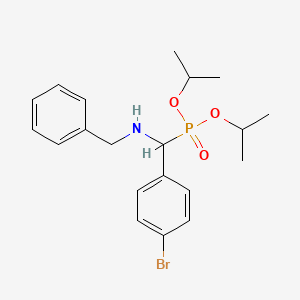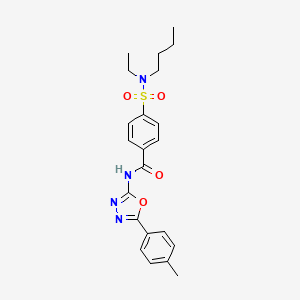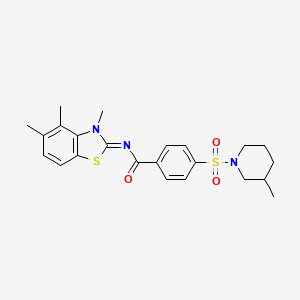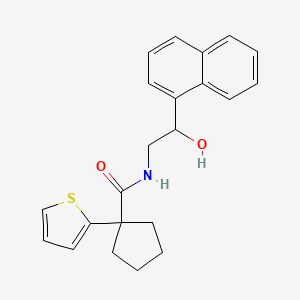
N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine, also known as Compound A, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a phosphoramidate prodrug that can be selectively activated by enzymes to release the active form of the drug.
作用机制
The mechanism of action of N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A involves the selective activation of the prodrug by enzymes that are overexpressed in cancer cells. Once activated, this compound A inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes that are involved in cancer cell proliferation, including cyclin-dependent kinases and histone deacetylases. In addition, this compound A has been shown to induce the expression of several tumor suppressor genes, including p53 and p21.
实验室实验的优点和局限性
N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A has several advantages for lab experiments. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, making it a useful tool for cancer research. In addition, its selective targeting of cancer cells while sparing normal cells makes it a promising candidate for cancer therapy. However, there are also some limitations to the use of this compound A in lab experiments. Its synthesis is complex and time-consuming, which may limit its availability. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A. One area of research could focus on the development of more efficient synthesis methods for this compound A, which would increase its availability for research purposes. Another area of research could focus on the identification of the enzymes that are responsible for the selective activation of this compound A in cancer cells, which would provide insight into its mechanism of action. Finally, research could also focus on the development of new prodrugs based on the structure of this compound A, which could lead to the discovery of new and more potent anticancer agents.
合成方法
The synthesis of N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A involves several steps, including the reaction of 4-bromobenzaldehyde with benzylamine to form N-benzyl-4-bromobenzylamine, followed by the reaction of this intermediate with diisopropylphosphoramidic chloride to form N-benzyl-4-bromobenzylphosphoramidate. Finally, the reaction of this intermediate with diisopropylethylamine results in the formation of this compound A.
科学研究应用
N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine A has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been reported to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound A has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-benzyl-1-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BrNO3P/c1-15(2)24-26(23,25-16(3)4)20(18-10-12-19(21)13-11-18)22-14-17-8-6-5-7-9-17/h5-13,15-16,20,22H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFPXQYPDKOLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=C(C=C1)Br)NCC2=CC=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-fluorobenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2900025.png)
![2-(3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2900029.png)

![5-amino-N-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2900031.png)

![N-(3-chloro-4-methylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2900035.png)
![2-[[2-(Benzenesulfonamido)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2900037.png)


![8-chloro-2-(5-chloro-2-fluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2900040.png)


![N-[[5-butan-2-ylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2900046.png)
![[5-(4-Fluorophenyl)-14-methyl-7-[(3-methylbutyl)sulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2900047.png)